2,3-Dichloro-6-(difluoromethoxy)anisole
Description
2,3-Dichloro-6-(difluoromethoxy)anisole is a substituted anisole derivative featuring chloro groups at positions 2 and 3 and a difluoromethoxy (-OCHF₂) group at position 6 of the benzene ring. Substituted anisoles are widely employed as scaffolds in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The difluoromethoxy group, in particular, may enhance metabolic stability compared to traditional methoxy groups, making it valuable in drug design .
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-7-5(14-8(11)12)3-2-4(9)6(7)10/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPHBWIBIAAJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-6-(difluoromethoxy)anisole is a synthetic organic compound characterized by its unique halogenated structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.
The molecular formula of this compound is . Its structural features contribute to its reactivity and interaction with biological targets. The presence of both chlorine and fluorine enhances its chemical properties, making it a candidate for further research in drug development and other applications.
Biological Activity
Research indicates that this compound exhibits various biological activities. Preliminary studies suggest:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, making this compound a potential candidate for antimicrobial applications.
- Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties, suggesting that this compound may also exhibit such effects.
The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors within biological systems. The halogenation pattern and the difluoromethoxy group likely influence its binding affinity and selectivity towards these targets. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dichloroanisole | C7H6Cl2O | Lacks difluoromethoxy group |
| 4-(Difluoromethoxy)aniline | C7H7F2O | Contains difluoromethoxy but lacks chlorination |
| 2,4-Dichlorophenol | C6H4Cl2O | Similar chlorination but no difluoromethoxy group |
| 3-Chloro-4-(difluoromethoxy)aniline | C7H7ClF2O | Contains similar functional groups but different halogen placement |
This table highlights how the unique combination of chlorinated and difluoromethoxy groups in this compound enhances its reactivity compared to structurally similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 2,3-Difluoro-6-nitroanisole (CAS: 66684-60-4): Substitutes chloro groups with fluoro and adds a nitro (-NO₂) group at position 5. The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitution reactions .
- 3-Chloro-2-fluoroanisole (CAS: 261762-56-5) : Features a single chloro and fluoro substituent, offering reduced steric hindrance compared to dichloro analogs, which may improve solubility .
- 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole (CAS: 949900-56-5) : Incorporates a methyleneethyl group at position 6, increasing hydrophobicity and molecular weight (200.64 g/mol) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Positions 2,3,6) | Key Properties |
|---|---|---|---|
| 2,3-Dichloro-6-(difluoromethoxy)anisole* | ~235.0 (estimated) | Cl, Cl, -OCHF₂ | High lipophilicity, metabolic stability |
| 2,3-Difluoro-6-nitroanisole | 203.1 | F, F, -NO₂ | Electron-deficient, reactive |
| 3-Chloro-2-fluoroanisole | 174.6 | Cl, F, -OCH₃ | Moderate solubility, synthetic flexibility |
| 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole | 200.6 | Cl, F, -OCH₃ and CH₂CH₂ | Increased hydrophobicity |
*Estimated based on structural analogs.
Research Findings and Industrial Relevance
- 2,3-Difluoro-6-nitroanisole is commercially available (€145–325 for 50–250 g) and used in high-quality organic syntheses, reflecting demand for nitro-substituted aromatics .
- 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole has a single documented synthetic route, indicating niche applications or synthesis challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
